

Application Notes and Protocols: Isopropyl Propionate in Organic Synthesis

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Compound of Interest

Compound Name: *Isopropyl propionate*

Cat. No.: *B1204450*

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These application notes provide a comprehensive overview of the use of **isopropyl propionate** as a solvent in various organic synthesis applications. This document includes its physical and chemical properties, safety information, and detailed experimental protocols for key reactions. **Isopropyl propionate** is a versatile ester solvent with a moderate boiling point and polarity, making it a suitable medium for a range of chemical transformations. Its biodegradable nature also positions it as a more environmentally friendly alternative to some conventional organic solvents.^[1]

Properties of Isopropyl Propionate

Isopropyl propionate is a colorless liquid with a characteristic fruity odor.^{[2][3]} It is miscible with many organic solvents such as ethanol and ether, but has limited solubility in water.^{[1][2]} Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₂	[4]
Molecular Weight	116.16 g/mol	[2]
Appearance	Colorless liquid	[2][3]
Odor	Fruity	[2][3]
Boiling Point	108-111 °C	[5]
Melting Point	-73.2 °C	
Flash Point	15 °C (59 °F)	[5]
Density	0.872 g/cm ³ at 20 °C	
Solubility in Water	Slightly soluble	[5]
Refractive Index	~1.387 at 20 °C	[5]

Safety and Handling

Isopropyl propionate is a flammable liquid and should be handled with appropriate safety precautions.[3] Store in a cool, well-ventilated area away from sources of ignition.[5] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this solvent. Work in a well-ventilated fume hood to avoid inhalation of vapors. In case of skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.

Applications in Organic Synthesis

Isopropyl propionate can be employed as a solvent in a variety of organic reactions, including esterification, palladium-catalyzed cross-coupling reactions, and enzymatic transformations.

Esterification Reactions

Isopropyl propionate can be synthesized via the esterification of propionic acid and isopropanol. This reaction can also serve as a model for using **isopropyl propionate** as a solvent in other esterification processes. The following protocol is based on a study

investigating the enhancement of this reaction using a pervaporation membrane reactor, which demonstrates the feasibility of achieving high conversion rates.

Table 2: Esterification of Propionic Acid with Isopropanol

Parameter	Condition	Result	Reference
Catalyst	Amberlyst 15	-	[6]
Catalyst Loading	3-12 wt% (relative to propionic acid)	Higher loading increases conversion	[6]
Reactant Molar Ratio (Isopropanol:Propionic Acid)	1:1 to 3:1	Higher ratio can increase conversion	[6]
Temperature	80 °C	-	[7]
Reaction Time	3 hours	Up to 90% conversion with pervaporation	[6]

Experimental Protocol: Synthesis of **Isopropyl Propionate**

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionic acid and isopropanol.
- **Catalyst Addition:** Add the acid catalyst (e.g., Amberlyst 15, 5 wt% of the total mass of reactants).
- **Heating:** Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

- Extraction: Transfer the mixture to a separatory funnel and wash with water to remove any remaining acid and alcohol.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the **isopropyl propionate** by distillation.



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Caption: Workflow for the synthesis of **isopropyl propionate**.

Proposed Protocol for Suzuki-Miyaura Cross-Coupling

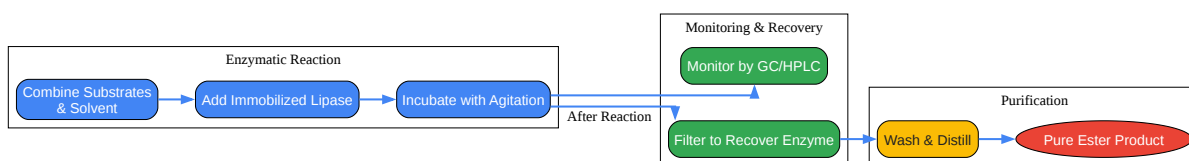
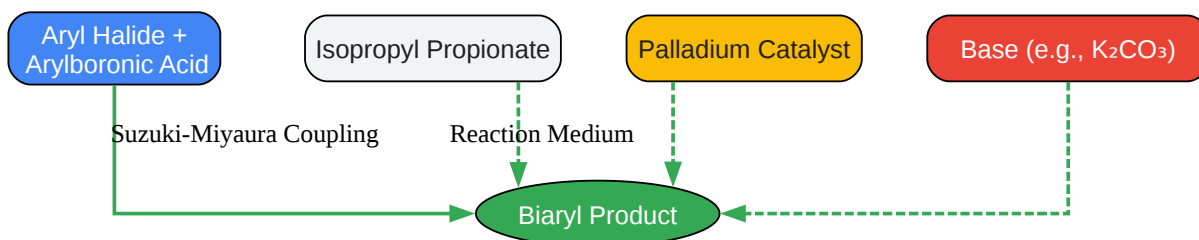
While specific literature on using **isopropyl propionate** as a solvent for Suzuki-Miyaura coupling is limited, its properties as a polar aprotic solvent suggest its potential applicability. Esters, in general, are known to be effective solvents for this reaction. The following is a proposed protocol based on general procedures for Suzuki-Miyaura couplings.

Table 3: Proposed Conditions for Suzuki-Miyaura Coupling

Parameter	Proposed Condition
Reactants	Aryl halide (1.0 equiv), Arylboronic acid (1.2 equiv)
Catalyst	$\text{Pd}(\text{PPh}_3)_4$ (0.03 equiv)
Base	K_2CO_3 (2.0 equiv)
Solvent	Isopropyl propionate
Temperature	80-100 °C
Reaction Time	2-12 hours

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Proposed)

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and potassium carbonate.
- Solvent and Catalyst Addition: Add **isopropyl propionate** as the solvent, followed by the palladium catalyst.
- Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
- Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
- Monitoring: Monitor the reaction progress by TLC or GC.
- Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
- Filtration and Extraction: Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.
- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.



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